molecular formula C16H18ClNO3 B11172097 4-(4-chloro-2-methylphenoxy)-N-(furan-2-ylmethyl)butanamide

4-(4-chloro-2-methylphenoxy)-N-(furan-2-ylmethyl)butanamide

Cat. No.: B11172097
M. Wt: 307.77 g/mol
InChI Key: OLSMZQWSCXONLH-UHFFFAOYSA-N
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Description

4-(4-chloro-2-methylphenoxy)-N-(furan-2-ylmethyl)butanamide is an organic compound that belongs to the class of amides It features a complex structure with a chlorinated phenoxy group, a furan ring, and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chloro-2-methylphenoxy)-N-(furan-2-ylmethyl)butanamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The starting material, 4-chloro-2-methylphenol, is reacted with an appropriate halogenated butane derivative under basic conditions to form the phenoxy intermediate.

    Amidation Reaction: The phenoxy intermediate is then reacted with furan-2-ylmethylamine under suitable conditions to form the final butanamide compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the methyl group on the phenoxy moiety.

    Reduction: Reduction reactions could target the amide group, potentially converting it to an amine.

    Substitution: The chlorinated phenoxy group may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation Products: Hydroxylated derivatives, carboxylic acids.

    Reduction Products: Amines, alcohols.

    Substitution Products: Various substituted phenoxy derivatives.

Scientific Research Applications

    Medicinal Chemistry: As a lead compound for the development of new pharmaceuticals.

    Biology: As a tool for studying biological pathways and interactions.

    Industry: In the development of new materials or as an intermediate in chemical synthesis.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorophenoxy)-N-(furan-2-ylmethyl)butanamide
  • 4-(4-chloro-2-methylphenoxy)-N-(thiophen-2-ylmethyl)butanamide

Uniqueness

The presence of both the chlorinated phenoxy group and the furan ring in 4-(4-chloro-2-methylphenoxy)-N-(furan-2-ylmethyl)butanamide may confer unique chemical properties, such as specific reactivity patterns and potential biological activity, distinguishing it from similar compounds.

Properties

Molecular Formula

C16H18ClNO3

Molecular Weight

307.77 g/mol

IUPAC Name

4-(4-chloro-2-methylphenoxy)-N-(furan-2-ylmethyl)butanamide

InChI

InChI=1S/C16H18ClNO3/c1-12-10-13(17)6-7-15(12)21-9-3-5-16(19)18-11-14-4-2-8-20-14/h2,4,6-8,10H,3,5,9,11H2,1H3,(H,18,19)

InChI Key

OLSMZQWSCXONLH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCCCC(=O)NCC2=CC=CO2

Origin of Product

United States

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